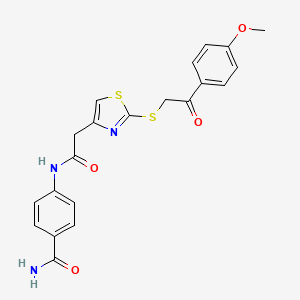![molecular formula C21H24FN3O3 B3004668 3-Cyclopropyl-1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}imidazolidine-2,4-dione CAS No. 2097894-16-9](/img/structure/B3004668.png)
3-Cyclopropyl-1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-Cyclopropyl-1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}imidazolidine-2,4-dione is a structurally complex molecule that incorporates several functional groups and rings, including a cyclopropane ring, a piperidine ring, and an imidazolidine-2,4-dione moiety. The presence of a 4-fluorophenyl group suggests potential interactions with biological systems, possibly affecting the molecule's pharmacological properties.
Synthesis Analysis
While the specific synthesis of 3-Cyclopropyl-1-{1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}imidazolidine-2,4-dione is not detailed in the provided papers, similar compounds have been synthesized through reactions involving aminoquinoline-diones and isothiocyanates, leading to novel spiro-linked and imidazoline compounds . Cyclopropane-based compounds have also been synthesized from chiral cyclopropane units, indicating the versatility of cyclopropane in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of related compounds has been explored through X-ray diffraction studies, which provide detailed information on the three-dimensional arrangement of atoms within the molecule . The use of Density Functional Theory (DFT) calculations can complement experimental data, offering insights into the favored tautomeric forms and electronic properties of similar imidazolidine-diones .
Chemical Reactions Analysis
Compounds with imidazolidine-dione structures can participate in various chemical reactions. For instance, the reaction with isothiocyanates can yield novel thioxoimidazolidine derivatives . The presence of cyclopropane rings in the structure can also influence the reactivity, as seen in the synthesis of histamine H3 receptor agonists, where the cyclopropane conformation plays a crucial role .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazolidine-diones can be characterized using spectral and thermal analysis. For example, the thermal stability of these compounds can be assessed in an open atmosphere, and spectral data such as 1H NMR can be compared with theoretical calculations for validation . The presence of electrophilic and nucleophilic functional groups on the molecule's surface can be established through various theoretical and experimental techniques, including Hirshfeld surface and electrostatic potential map analysis .
properties
IUPAC Name |
3-cyclopropyl-1-[1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O3/c22-15-3-1-14(2-4-15)21(9-10-21)19(27)23-11-7-16(8-12-23)24-13-18(26)25(20(24)28)17-5-6-17/h1-4,16-17H,5-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWOVGVENKNPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)CN(C2=O)C3CCN(CC3)C(=O)C4(CC4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Thiophen-2-ylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B3004587.png)


![5,6-Dimethyl-3-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3004591.png)

![[4-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B3004594.png)
![2-{N-[(4-chlorophenyl)methyl]acetamido}acetic acid](/img/structure/B3004595.png)
![2-Chloro-N-[1-(3-methyl-2,3-dihydro-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B3004597.png)
![6-Chloro-N-[1-(cyclopentylmethyl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B3004598.png)
![2-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl furan-2-carboxylate](/img/structure/B3004599.png)
![3-(3-Fluorophenyl)-8-((4-methoxyphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3004600.png)

![3-(1-(2-(2-methyl-1H-imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004606.png)